(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid
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Overview
Description
(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid: is an organic compound that features both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzenesulfonyl chloride.
Formation of Sulfonamide: The amino group of the starting material reacts with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Oxidation: The intermediate undergoes oxidation to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for diseases involving specific enzymes.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.
Comparison with Similar Compounds
- (2S)-5-amino-2-(methylsulfonamido)-5-oxopentanoic acid
- (2S)-5-amino-2-(ethylsulfonamido)-5-oxopentanoic acid
- (2S)-5-amino-2-(propylsulfonamido)-5-oxopentanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the sulfonamide group. While (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid has a benzene ring, the similar compounds have alkyl groups.
- Reactivity: The presence of the benzene ring in this compound may influence its reactivity and interaction with molecular targets, making it unique compared to its alkyl-substituted counterparts.
- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as enzyme inhibition and drug development.
Properties
CAS No. |
157673-49-9 |
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Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5S/c12-10(14)7-6-9(11(15)16)13-19(17,18)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
ZADBINZGLOKFOS-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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